2-Cyclopropyl-5-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole
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Description
2-Cyclopropyl-5-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C18H23N5OS and its molecular weight is 357.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound falls within the category of thiadiazoles, a class of compounds known for their diverse biological activities. Research on thiadiazoles, such as the synthesis of polyazaheterocycles containing linearly bound 1,2,4-thiadiazole using enaminones, showcases the methods to create such compounds. These processes often involve cyclization reactions with various substrates, providing a basis for synthesizing complex molecules like 2-Cyclopropyl-5-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole (Shikhaliev et al., 2016).
Biological Activities and Applications
The thiadiazole core structure is associated with various biological activities, ranging from antimicrobial to antifungal properties. For example, novel 1,3,4-thiadiazoles have been synthesized and evaluated for antimicrobial activities, indicating the potential of thiadiazole derivatives in developing new therapeutic agents (Deshmukh et al., 2017). Additionally, the compound's structure suggests possible applications in the synthesis of non-ionic surfactants with antimicrobial activities, showcasing the versatility of thiadiazole derivatives in various scientific and industrial applications (Abdelmajeid et al., 2017).
Properties
IUPAC Name |
2-cyclopropyl-5-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS/c1-2-13(1)15-9-16(20-11-19-15)24-10-12-5-7-23(8-6-12)18-22-21-17(25-18)14-3-4-14/h9,11-14H,1-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIONDCEGLJDNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NN=C(S4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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